molecular formula C5H11NO2 B8068012 Butanamide,4-hydroxy-N-methyl-

Butanamide,4-hydroxy-N-methyl-

Cat. No.: B8068012
M. Wt: 117.15 g/mol
InChI Key: OQGHTRNRMYIWBJ-UHFFFAOYSA-N
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Description

Butanamide, 4-hydroxy-N-methyl- is an organic compound with the molecular formula C5H11NO2 It is a derivative of butanamide, featuring a hydroxyl group and a methyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, 4-hydroxy-N-methyl- typically involves the reaction of 4-hydroxybutanoic acid with methylamine. The reaction proceeds under controlled conditions, often requiring a catalyst to facilitate the formation of the amide bond. The general reaction can be represented as follows:

4-Hydroxybutanoic acid+MethylamineButanamide, 4-hydroxy-N-methyl-+Water\text{4-Hydroxybutanoic acid} + \text{Methylamine} \rightarrow \text{Butanamide, 4-hydroxy-N-methyl-} + \text{Water} 4-Hydroxybutanoic acid+Methylamine→Butanamide, 4-hydroxy-N-methyl-+Water

Industrial Production Methods

In an industrial setting, the production of Butanamide, 4-hydroxy-N-methyl- may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Butanamide, 4-hydroxy-N-methyl- undergoes various chemical reactions, including:

    Hydrolysis: In the presence of acid or base, it can hydrolyze to produce 4-hydroxybutanoic acid and methylamine.

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 4-oxobutanamide, N-methyl-.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines under appropriate conditions.

Major Products Formed

    Hydrolysis: 4-Hydroxybutanoic acid and methylamine.

    Oxidation: 4-Oxobutanamide, N-methyl-.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanamide, 4-hydroxy-N-methyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanamide, 4-hydroxy-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amide groups play a crucial role in its binding affinity and reactivity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Butanamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    4-Hydroxybutanamide: Contains a hydroxyl group but lacks the methyl group, leading to variations in its biological activity.

    N-Methylbutanamide: Contains a methyl group but lacks the hydroxyl group, affecting its chemical behavior and applications.

Uniqueness

Butanamide, 4-hydroxy-N-methyl- is unique due to the presence of both hydroxyl and methyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-2-methylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2/c1-4(2-3-7)5(6)8/h4,7H,2-3H2,1H3,(H2,6,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQGHTRNRMYIWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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